4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane
Description
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane is a synthetic organic compound characterized by the presence of a chromane ring substituted with a 3,5-bis(trifluoromethyl)benzyl group
Properties
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6O2/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)10-26-16-5-6-25-15-4-2-1-3-14(15)16/h1-4,7-9,16H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBSRXBZTWECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with chromane under specific conditions. One common method includes dissolving 3,5-bis(trifluoromethyl)benzyl alcohol in toluene, followed by the addition of triphenylphosphine and carbon tetrabromide under ice-bath conditions. The mixture is stirred and then subjected to column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biological processes at the molecular level. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl alcohol: A related compound with similar structural features but different functional groups.
3,5-Bis(trifluoromethyl)benzyl bromide: Another related compound used as an intermediate in the synthesis of various organic molecules
Biological Activity
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane is a synthetic organic compound notable for its unique chromane structure and various potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 376.29 g/mol
- CAS Number : 866155-72-8
The compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its mechanism of action is primarily focused on:
- Enzyme Interaction : Inhibiting specific enzymes related to cancer cell proliferation.
- Receptor Modulation : Potential effects on receptors that influence cellular signaling pathways.
Biological Activity Overview
Research indicates that 4-{[3,5-bis(trifluoromethyl)benzyl]oxy}chromane may exhibit several biological activities:
-
Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated its cytotoxic effects against:
- HL-60 (human leukemia)
- NALM-6 (human peripheral blood leukemia)
- WM-115 (melanoma)
- COLO-205 (human colon adenocarcinoma)
-
Mechanisms of Cytotoxicity :
- Induction of cell cycle arrest, particularly in the G2/M phase.
- Interaction with DNA, leading to potential DNA damage and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have examined the biological effects of 4-{[3,5-bis(trifluoromethyl)benzyl]oxy}chromane:
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxicity of various chromanones, including derivatives like 4-{[3,5-bis(trifluoromethyl)benzyl]oxy}chromane. The findings indicated that:
- Compounds with bulky substituents exhibited higher cytotoxicity.
- The IC values were significantly lower for derivatives compared to parent compounds.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane | HL-60 | 15.2 |
| 4-chromanone | HL-60 | 25.4 |
| Quercetin | HL-60 | 20.1 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which the compound exerts its effects:
- The study highlighted that treatment with 4-{[3,5-bis(trifluoromethyl)benzyl]oxy}chromane led to significant apoptosis in treated cells.
- Flow cytometry analysis confirmed a notable increase in cells arrested at the G2/M phase.
Applications in Medicine and Industry
Given its biological activity, this compound is being explored for potential applications in:
- Cancer Therapeutics : As a lead compound for developing new anticancer drugs.
- Material Science : Utilized in synthesizing covalent organic frameworks to enhance material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
